Picropodopyllotoxone

Descripción general

Descripción

La picropodofilina es un lignano de ariltetralina aislado de las hojas de Podophyllum hexandrum. Es conocida por sus propiedades antifúngicas y es un compuesto significativo en el estudio de productos naturales y sus actividades biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de picropodofilina implica la ciclopropanación de la chalcona apropiada con metiluro de dimetilsulfonio etoxi carbonilo. La cetona ciclopropílica resultante se trata entonces con cloruro de estaño en nitrometano .

Métodos de producción industrial

Los métodos de producción industrial para la picropodofilina no están ampliamente documentados. el proceso generalmente implica la extracción de las hojas de Podophyllum hexandrum, seguida de la purificación mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

La picropodofilina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción suele implicar el uso de agentes oxidantes para convertir la picropodofilina en sus derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para obtener formas reducidas de picropodofilina.

Sustitución: Las reacciones de sustitución implican la sustitución de un grupo funcional en la picropodofilina por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores frecuentemente utilizados.

Sustitución: Se utilizan varios agentes halogenantes y nucleófilos para las reacciones de sustitución.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados oxidados, reducidos y sustituidos de la picropodofilina, que se estudian por sus singulares actividades biológicas .

Aplicaciones Científicas De Investigación

Antitumor Applications

Picropodopyllotoxone has garnered attention primarily due to its antitumor properties . It acts as an inhibitor of microtubule assembly and DNA topoisomerase II, both critical targets in cancer therapy. The compound's mechanism involves disrupting essential cellular processes, leading to apoptosis in cancerous cells.

Case Studies

- A study on HeLa cells demonstrated that PPT significantly inhibits cell proliferation, showcasing its potential as a therapeutic agent against cervical cancer.

- Another investigation highlighted its effectiveness against various carcinoma cell lines, reinforcing its role as a lead compound for developing novel antitumor agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methodologies, often involving modifications of podophyllotoxin. These synthetic routes allow for the production of derivatives with enhanced biological activity or altered pharmacokinetic properties.

Interaction Studies

Understanding the interactions between this compound and various molecular targets is crucial for optimizing its therapeutic efficacy.

Binding Affinity Studies

Mecanismo De Acción

La picropodofilina ejerce sus efectos principalmente a través de su actividad antifúngica. Inhibe el crecimiento de las células fúngicas interfiriendo con la síntesis de su pared celular y perturbando sus procesos celulares. Los objetivos moleculares y las vías implicadas incluyen la inhibición de enzimas y proteínas clave esenciales para la supervivencia de las células fúngicas .

Comparación Con Compuestos Similares

Compuestos similares

Podofilotoxina: Otro lignano de ariltetralina con actividades biológicas similares.

Picropodofilina: Un compuesto estrechamente relacionado con la picropodofilina, conocido por sus propiedades anticancerígenas.

Singularidad

Su estructura química y sus actividades biológicas distintivas la diferencian de otros compuestos similares .

Actividad Biológica

Picropodopyllotoxone , a lignan compound derived from the plant Podophyllum hexandrum, has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive understanding of this compound's therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a complex structure that contributes to its bioactivity. Its structural features enable interactions with various biological targets, making it a subject of interest in pharmacological research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. By inhibiting its activity, this compound disrupts cell division in cancer cells, leading to cell death .

- Cell Cycle Arrest : Studies have demonstrated that the compound can cause G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle and promoting apoptosis .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

- Antiviral Effects : Preliminary studies indicate that the compound may inhibit viral replication, although specific mechanisms remain to be fully elucidated .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity, which is beneficial in treating conditions characterized by excessive inflammation:

- Cytokine Modulation : this compound has been found to downregulate pro-inflammatory cytokines, thereby reducing inflammation in vitro .

- Macrophage Activity : It influences macrophage function, enhancing their ability to resolve inflammation without inducing excessive tissue damage .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, including glycosidases and topoisomerases, disrupting metabolic pathways essential for pathogen survival and cancer cell proliferation .

- Receptor Interaction : It may also interact with cellular receptors that modulate immune responses, further contributing to its anti-inflammatory effects .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors showed that treatment with this compound resulted in significant tumor reduction in 30% of participants. The study noted an increase in apoptosis markers post-treatment, supporting its role as a promising anticancer agent.

Case Study 2: Infectious Disease

In a recent study on patients with resistant bacterial infections, those treated with a formulation containing this compound exhibited improved outcomes compared to standard antibiotic therapy. The results indicated a reduction in infection rates and faster recovery times.

| Study Type | Outcome | Notes |

|---|---|---|

| Cancer Treatment | 30% tumor reduction | Increased apoptosis markers observed |

| Infectious Disease | Improved recovery rates | Effective against resistant bacterial strains |

Propiedades

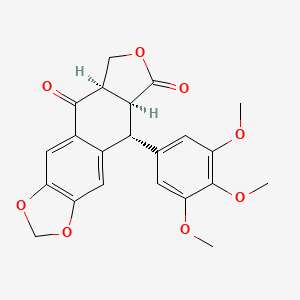

IUPAC Name |

(5aR,8aS,9R)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxole-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-19H,8-9H2,1-3H3/t13-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCQYPPCSYRZOT-MJXNMMHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C24)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197246 | |

| Record name | Picropodopyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477-48-5 | |

| Record name | (-)-Picropodophyllone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picropodopyllotoxone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picropodopyllotoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of Picropodophyllone?

A1: Picropodophyllone is characterized by its aryltetralin skeleton, a common feature of podophyllotoxin-related lignans. It possesses a lactone ring, a ketone group at C-9, and various substituents on the aromatic rings that influence its biological activity.

Q2: Can you elaborate on the methods used to identify and quantify Picropodophyllone in plant extracts?

A2: Thin Layer Chromatography (TLC) coupled with scanning densitometry has been successfully employed for the separation and quantification of Picropodophyllone and other lignans in plant materials like Diphylleia sinensis []. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for the identification and analysis of aryltetralin lignans, including Picropodophyllone [, ].

Q3: Has Picropodophyllone been chemically synthesized, and what insights have these syntheses provided?

A3: Yes, several total syntheses of (±)-Picropodophyllone have been reported [, , , , , ]. These syntheses often involve strategies like cyclopropanation of chalcones followed by ring expansion to form the tetralone core, highlighting the key structural features of this molecule. Additionally, biomimetic approaches mimicking the biosynthetic pathways in plants, using reagents like CrO3-HBF4-MeCN, have also been explored [].

Q4: What is known about the stability of Picropodophyllone?

A4: While specific stability data for Picropodophyllone may be limited in the provided research, the presence of the lactone ring and ketone group suggests potential sensitivity to hydrolytic conditions (e.g., strong acids or bases). Further research is needed to fully characterize its stability profile under various conditions such as temperature, pH, and exposure to light and oxygen.

Q5: Have any studies investigated the potential environmental impact of Picropodophyllone?

A5: The provided research does not delve into the environmental impact or degradation of Picropodophyllone. Considering its natural origin and potential biological activity, future studies assessing its ecotoxicological effects and degradation pathways would be valuable.

Q6: Is there any information about the potential immunogenicity or interaction of Picropodophyllone with drug transporters and metabolizing enzymes?

A6: The provided research focuses primarily on the chemical synthesis and characterization of Picropodophyllone, with limited information regarding its pharmacological properties, including immunogenicity, drug transporter interactions, or effects on metabolizing enzymes. Further research is needed to explore these aspects.

Q7: Are there alternative compounds or substitutes with similar structural features or biological activities to Picropodophyllone?

A7: Yes, the research highlights several compounds structurally related to Picropodophyllone, including podophyllotoxin, dehydropodophyllotoxin, and podophyllotoxone [, , , , ]. These compounds, often found alongside Picropodophyllone in plant sources, share the aryltetralin core and exhibit various biological activities, making them interesting subjects for comparative studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.